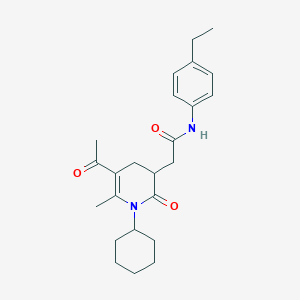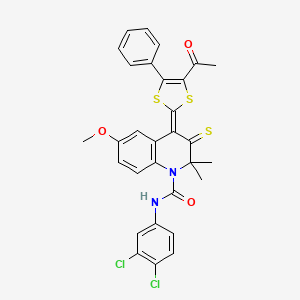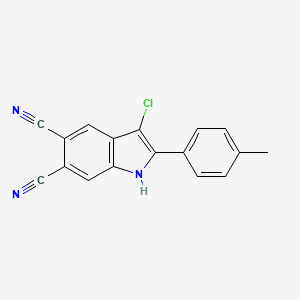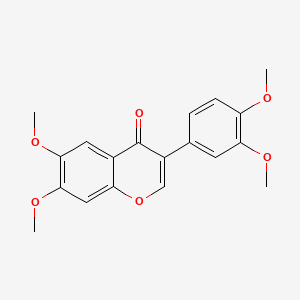![molecular formula C14H22N2O2 B11038471 1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one is a synthetic organic compound characterized by the presence of a morpholine ring, a piperidine ring, and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of a piperidine derivative. This can be achieved by reacting piperidine with formaldehyde and a suitable amine under controlled conditions to form a piperidino-methyl intermediate.
Introduction of the Morpholine Group: The piperidino-methyl intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to introduce the morpholine group.
Formation of the Butynone Moiety: The final step involves the introduction of the butynone group. This can be achieved by reacting the morpholinomethyl-piperidine intermediate with a suitable alkyne, such as propargyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperidine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Piperidinomethyl)piperidino]-2-butyn-1-one: Similar structure but lacks the morpholine ring.
1-[2-(Morpholinomethyl)pyrrolidino]-2-butyn-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
1-[2-(Morpholinomethyl)piperidino]-2-propyn-1-one: Similar structure but with a propynone moiety instead of a butynone moiety.
Uniqueness
1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one is unique due to the combination of the morpholine and piperidine rings with the butynone moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)piperidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C14H22N2O2/c1-2-5-14(17)16-7-4-3-6-13(16)12-15-8-10-18-11-9-15/h13H,3-4,6-12H2,1H3 |
InChI Key |
XYKDWJLXFMGPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCCCC1CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11038388.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11038390.png)
![Ethyl 2-anilino-4-oxo-5-[4-(trifluoromethyl)benzylidene]-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11038393.png)
![4-Amino-1-(3-fluorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11038396.png)
![1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one](/img/structure/B11038397.png)
![(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038401.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11038402.png)


![5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione](/img/structure/B11038426.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)


![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11038459.png)
